Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine

Description

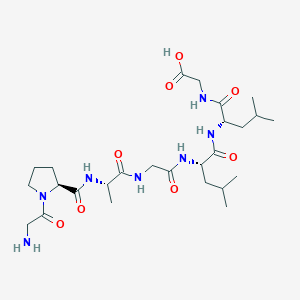

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine is a synthetic hexapeptide with the sequence Gly-Pro-Ala-Gly-Leu-Leu-Gly. Its structure incorporates proline, a cyclic imino acid that introduces conformational rigidity, and leucine, a hydrophobic branched-chain amino acid. The presence of alternating glycine residues enhances flexibility, while alanine and leucine contribute to hydrophobicity and structural stability.

Properties

CAS No. |

915717-25-8 |

|---|---|

Molecular Formula |

C26H45N7O8 |

Molecular Weight |

583.7 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H45N7O8/c1-14(2)9-17(24(39)29-13-22(36)37)32-25(40)18(10-15(3)4)31-20(34)12-28-23(38)16(5)30-26(41)19-7-6-8-33(19)21(35)11-27/h14-19H,6-13,27H2,1-5H3,(H,28,38)(H,29,39)(H,30,41)(H,31,34)(H,32,40)(H,36,37)/t16-,17-,18-,19-/m0/s1 |

InChI Key |

UAGYXLWZJORSEY-VJANTYMQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, such as E. coli, followed by purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify specific amino acid residues, such as methionine or cysteine, if present.

Reduction: Reduction reactions can break disulfide bonds in peptides containing cysteine residues.

Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiols.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine may serve as a lead compound for drug development targeting specific biological pathways. Its structural characteristics allow it to interact with various receptors, potentially modulating physiological processes and influencing cell signaling pathways . -

Cancer Research :

Similar peptides have been studied for their effects on tumor cells, suggesting that this compound could have therapeutic implications in oncology. Research indicates that peptides can modulate receptor activity or enzymatic function, which may also apply to this compound . -

Proteolytic Enzyme Interaction :

The compound shows potential in studies involving proteolytic enzymes, where it can be hydrolyzed by specific proteases. This interaction could be significant in understanding its mechanism of action and developing targeted therapies .

Biotechnology Applications

-

Biochemical Research :

The peptide's unique amino acid sequence allows it to be utilized in various biochemical assays and studies aimed at understanding protein interactions and enzymatic activities. Its synthesis via solid-phase peptide synthesis (SPPS) enables researchers to produce it for experimental purposes . -

Nutritional Science :

In nutritional applications, this compound may play a role in formulating dietary supplements or protein substitutes, particularly for individuals with specific metabolic disorders requiring tailored amino acid profiles .

Case Study Overview

A study evaluated the acceptability and compliance of powdered protein substitutes in managing rare metabolic diseases. These substitutes included adapted mixtures of essential and non-essential amino acids, emphasizing the importance of tailored amino acid profiles for patient dietary management .

Table: Comparison of Amino Acid Profiles in Protein Substitutes

| Condition | Protein Substitute | Key Amino Acids Excluded | Protein Equivalent per Serving |

|---|---|---|---|

| Homocystinuria (HCU) | HCU Lophlex Powder | Homocysteine | 20g per 29g |

| Maple Syrup Urine Disease (MSUD) | MSUD Lophlex Powder | Branched Chain Amino Acids | 28g per serving |

| Tyrosinemia (TYR) Type II | TYR Lophlex Powder | Tyrosine | 28g per serving |

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Peptides

*Calculated based on sequence.

Key Observations :

- The target hexapeptide is larger and more complex than dipeptides (e.g., cyclo(glycyl-leucyl)) and tripeptides (e.g., Pro-Ala-Gly), enabling unique interactions with enzymes like collagenase .

- Proline content distinguishes it from linear peptides (e.g., dileucyl-glycyl-glycine), inducing kinks that may affect enzymatic recognition .

Key Findings :

- The target hexapeptide’s collagenase substrate activity contrasts with cyclo(glycyl-leucyl)’s embryotoxicity, suggesting sequence-specific interactions with biological systems .

- Shorter peptides (e.g., Pro-Ala-Gly) lack reported toxicity, emphasizing the impact of chain length on bioactivity .

Enzymatic Susceptibility

- Collagenase Interaction : The hexapeptide’s Gly-Pro-Ala-Gly sequence mimics collagen’s repeating Gly-X-Y motif, making it a viable substrate. Comparatively, Gly-Pro-Leu-Gly-Pro (from ) showed higher collagenase affinity due to dual proline residues .

- Hydrolysis Resistance : Peptides like leucyl-proline and glycyl-alanine resist hydrolysis (), whereas the target hexapeptide’s glycine-rich regions may enhance enzymatic cleavage .

Physical and Chemical Properties

Table 3: Physicochemical Comparison

*Estimated based on amino acid composition.

Insights :

- Cyclic peptides (e.g., cyclo(leucyl-prolyl)) exhibit superior stability but poor aqueous solubility .

Biological Activity

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine (GPALLLG) is a pentapeptide composed of five amino acids: glycine, proline, alanine, and leucine. Its unique sequence contributes to various biological activities, making it an interesting subject of study in biochemistry and pharmacology. This article explores the biological activity of GPALLLG, including its synthesis, interactions, and potential therapeutic applications.

Structure and Synthesis

The structure of GPALLLG can be represented as follows:

Synthesis Methods

GPALLLG can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process includes:

- Coupling Reagents : To facilitate the formation of peptide bonds.

- Deprotection : Removing protective groups after synthesis to yield the final product.

1. Cell Signaling and Modulation

Peptides like GPALLLG exhibit significant roles in cell signaling and modulation of physiological processes. The presence of proline in its sequence is believed to enhance structural stability, influencing interactions with receptors or enzymes. Research indicates that similar peptides can modulate receptor activity or enzymatic function, suggesting that GPALLLG may possess similar capabilities .

2. Antitumor Potential

Studies have shown that peptides with structures akin to GPALLLG can affect tumor cells. The modulation of cellular pathways by such peptides may lead to therapeutic implications in cancer treatment. For instance, research on related peptides indicates their potential in inhibiting tumor growth and promoting apoptosis in cancer cells .

3. Proteolytic Stability

The stability of GPALLLG against proteolytic enzymes is crucial for its biological activity. Proteases such as Streptomyces griseus protease can hydrolyze similar peptides, indicating that GPALLLG may undergo similar reactions in biological systems. This susceptibility can impact its efficacy as a therapeutic agent .

Comparative Analysis with Similar Peptides

To understand the uniqueness of GPALLLG, a comparative analysis with structurally similar peptides is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glycyl-L-valyl-L-alanylglycyl-L-prolyl | Gly-Val-Ala-Gly-Pro | Valine substitution enhances hydrophobic interactions. |

| Glycyl-L-leucyl-L-leucyl-L-prolylglycine | Gly-Leu-Leu-Pro-Gly | Increased leucine content may affect stability and activity. |

| Glycyl-D-proline | Gly-D-Pro | D-amino acid confers resistance to proteolysis. |

Case Study 1: Antiproliferative Effects

A study investigating the antiproliferative effects of various peptides found that compounds with similar sequences to GPALLLG inhibited the proliferation of colorectal cancer cells (SW620) in a concentration-dependent manner, with IC50 values indicating significant efficacy .

Case Study 2: Antibacterial Activity

Research on antibacterial properties revealed that peptides like GPALLLG could inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a related peptide demonstrated a minimum inhibitory concentration (MIC) of 6.25 mg/mL against Staphylococcus aureus, highlighting potential therapeutic applications in combating bacterial infections .

Q & A

Q. What statistical frameworks address batch-to-batch variability in synthesis yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.